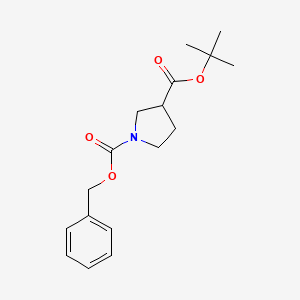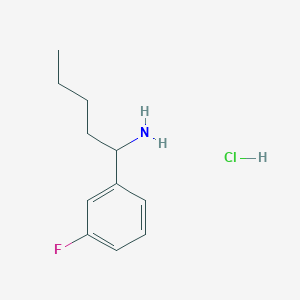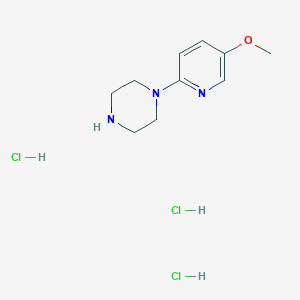
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1373920-67-2 . It has a molecular weight of 222.14 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6F4O2/c1-15-6-2-5 (4-14)8 (10)7 (3-6)9 (11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Pharmacological Research
In pharmacological research, fluorinated compounds similar to "2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde" have been studied for their potential in medical imaging, particularly in Positron Emission Tomography (PET). Fluorine-18 labeled benzamide analogues have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors, showing high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for tumor imaging (Tu et al., 2007).
Biochemical Research
In the field of biochemistry, fluorinated compounds have been used to study enzyme inhibition and receptor binding. For example, derivatives of fluorene and biphenyl, with fluorination similar to "this compound," have been investigated for their carcinogenic activities, providing insights into the molecular mechanisms of carcinogenesis and the role of specific functional groups in these processes (Miller et al., 1962).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds often interact with various enzymes or receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can undergo nucleophilic attack on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Biochemical Pathways
It’s worth noting that similar compounds can be involved in various biochemical reactions, such as free radical reactions at the benzylic position .
Pharmacokinetics
The compound’s molecular weight (22214) and structure suggest it may have certain pharmacokinetic properties . For instance, its molecular weight is within the range generally favorable for oral bioavailability.
Result of Action
Similar compounds can cause changes at the molecular level, such as the formation of new bonds or the breaking of existing ones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde. For example, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other substances .
Propriétés
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRIRREEHYBRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)









![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)


